5-(Chloromethyl)pyrimidin-4-amine
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Overview
Description
5-(Chloromethyl)pyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)pyrimidin-4-amine typically involves the chloromethylation of pyrimidine derivatives. One common method is the reaction of 4-aminopyrimidine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 5-position of the pyrimidine ring . The reaction is usually carried out under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrimidine derivatives.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups depending on the reagents used.
Scientific Research Applications
5-(Chloromethyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, including antiviral, antibacterial, and anticancer agents.
Biological Research: The compound is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Materials Science: It is used in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)pyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity . The molecular targets and pathways involved vary depending on the specific compound synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Pyrazolo[1,5-a]pyrimidine derivatives
- Pyrimido[4,5-d]pyrimidin-4-amines
Uniqueness
5-(Chloromethyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which allows for diverse chemical modifications and applications. Its chloromethyl group provides a reactive site for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C5H6ClN3 |
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Molecular Weight |
143.57 g/mol |
IUPAC Name |
5-(chloromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C5H6ClN3/c6-1-4-2-8-3-9-5(4)7/h2-3H,1H2,(H2,7,8,9) |
InChI Key |
NEXJMLCRZIJYFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)N)CCl |
Origin of Product |
United States |
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